5-Fluoro-2-mercaptobenzothiazole

Übersicht

Beschreibung

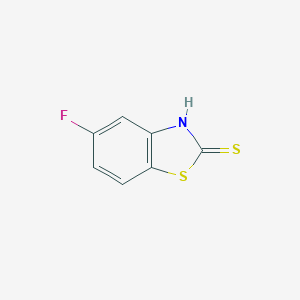

5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2. It is a derivative of benzothiazole, where a fluorine atom is substituted at the 5th position and a mercapto group (-SH) is attached to the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Wirkmechanismus

Target of Action

5-Fluoro-2-mercaptobenzothiazole, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways, making them effective targets for antibacterial agents.

Mode of Action

This inhibition can disrupt essential biological processes, resulting in the death of the bacterial cells .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of this compound. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of MurB can interfere with cell wall synthesis. Similarly, inhibition of metabolic enzymes can disrupt essential metabolic pathways, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of essential biological processes in bacterial cells, leading to cell death . This makes it a potential candidate for the development of novel antibacterial agents.

Biochemische Analyse

Biochemical Properties

It is known that mercaptobenzothiazole derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that mercaptobenzothiazole derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that mercaptobenzothiazole derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that mercaptobenzothiazole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that mercaptobenzothiazole derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that mercaptobenzothiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that mercaptobenzothiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that mercaptobenzothiazole derivatives can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with fluorinated reagents. One common method is the reaction of 2-aminothiophenol with 5-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate this compound .

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve the use of solvents like dioxane and the application of green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-mercaptobenzothiazole has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the production of rubber accelerators and as a corrosion inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptobenzothiazole: Lacks the fluorine substitution, used primarily in rubber vulcanization.

5-Chloro-2-mercaptobenzothiazole: Chlorine substituted derivative with similar applications.

6-Fluoro-2-mercaptobenzothiazole: Fluorine substituted at the 6th position, with distinct chemical properties.

Uniqueness

5-Fluoro-2-mercaptobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .

Biologische Aktivität

5-Fluoro-2-mercaptobenzothiazole (5FMBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article explores the biological activity of 5FMBT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5FMBT is characterized by the presence of a fluorine atom at the 5-position of the benzothiazole ring, which significantly influences its biological activity. The molecular structure can be represented as follows:

This compound retains the thiol (-SH) group characteristic of MBT, contributing to its reactivity and interaction with various biological targets.

Antimicrobial Activity

5FMBT exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of 2-mercaptobenzothiazole, including 5FMBT, possess notable activity against bacteria and fungi. For instance:

- Antibacterial Activity : 5FMBT has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects. The introduction of fluorine at the 5-position enhances binding affinity to bacterial enzymes, thus improving its antibacterial potency .

- Antifungal Activity : The compound shows significant antifungal activity against species such as Candida albicans and Aspergillus niger, making it a candidate for treating fungal infections .

Anticancer Properties

Emerging research indicates that 5FMBT may have potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Studies suggest that 5FMBT can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that 5FMBT can inhibit tumor growth in animal models, showcasing its potential as a therapeutic agent for cancer treatment .

The biological activity of 5FMBT is attributed to several mechanisms:

- Enzyme Inhibition : 5FMBT acts as a mechanism-based inhibitor for various enzymes including monoamine oxidase and heat shock proteins. This inhibition disrupts critical cellular processes in pathogens and cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death .

- Modulation of Signaling Pathways : 5FMBT has been shown to influence signaling pathways related to inflammation and apoptosis, further supporting its role in therapeutic applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of 5FMBT in various applications:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several MBT derivatives, including 5FMBT, revealing that it had one of the lowest MIC values against MRSA, underscoring its potential for clinical use in treating resistant infections .

- Anticancer Research : In a study focusing on glioblastoma treatment, 5FMBT was administered intracavitarily in animal models, resulting in significant tumor reduction without notable side effects .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNNMYCHOHEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379079 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-81-2 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.